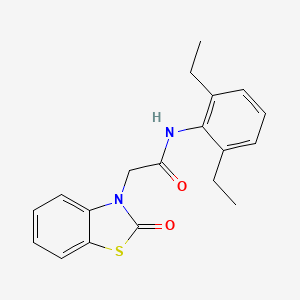![molecular formula C18H11F3N4 B5554905 3-phenyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5554905.png)
3-phenyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines generally involves condensation reactions between heterocyclic amines and various other key intermediates. Abdelhamid & Gomha (2013) describe a method involving the condensation of sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with heterocyclic amines to yield pyrazolo[1,5-a]pyrimidines, showcasing the versatility and reactiveness of the pyrazolo[1,5-a]pyrimidine scaffold (Abdelhamid & Gomha, 2013).
Molecular Structure Analysis
The molecular structure of 3-phenyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines and related compounds has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. Studies such as those by Liu et al. (2016) have detailed the crystal structure of closely related pyrazolo[1,5-a]pyrimidine derivatives, providing insights into the conformational preferences and intermolecular interactions of these molecules (Liu et al., 2016).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidines participate in a wide range of chemical reactions, allowing for the generation of diverse derivatives with varied biological activities. The reactivity of these compounds enables the introduction of various functional groups, significantly altering their chemical and biological properties. The work of Zahedifar, Razavi, & Sheibani (2016) illustrates the synthesis of novel derivatives via the reaction of (chlorocarbonyl)phenyl ketene with 5-amino pyrazolones, showcasing the chemical versatility of the pyrazolo[1,5-a]pyrimidine core (Zahedifar, Razavi, & Sheibani, 2016).
Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
The synthesis and study of pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant interest in their anti-inflammatory properties. For instance, compounds such as 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones have been developed to assess their anti-inflammatory efficacy, revealing that certain derivatives exhibit high activity and a better therapeutic index compared to reference drugs like phenylbutazone and indomethacin, without the associated ulcerogenic activity, suggesting anti-ulcerogenic properties as well (Auzzi et al., 1983). Additionally, another study synthesized 2-H/methyl-3-phenyl-5-alkyl/aryl/heteroaryl-7-trifluoromethylpyrazolo[1,5-a]pyrimidines, showing that some derivatives exhibited anti-inflammatory activity comparable to the standard drug Indomethacin, highlighting their potential as anti-inflammatory agents with promising antimicrobial activity (Aggarwal et al., 2014).
Antimicrobial and Antituberculosis Activity
Research on pyrazolo[1,5-a]pyrimidine derivatives has also explored their antimicrobial and antituberculosis effects. Compounds with this core structure have been identified as potent inhibitors of mycobacterial ATP synthase, essential for the treatment of Mycobacterium tuberculosis. Studies designing and synthesizing 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have found that certain analogues exhibit potent in vitro growth inhibition of M. tuberculosis, demonstrating their potential as inhibitors of this pathogen (Sutherland et al., 2022). Moreover, novel pyrazolo[1,5-a]pyrimidines incorporated with mono- and diphenylsulfonyl groups have been synthesized and shown to exhibit antimicrobial activities exceeding those of reference drugs against various bacteria and fungi, indicating their potential in antimicrobial therapy (Alsaedi et al., 2019).
Anticancer Applications
The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives has been a subject of interest, with novel pyrazolopyrimidines derivatives synthesized for evaluation as anticancer and anti-5-lipoxygenase agents. These derivatives have shown significant cytotoxic activity against cancer cell lines, suggesting their utility in cancer therapy (Rahmouni et al., 2016). Additionally, the synthesis and biological evaluation of novel pyrazole and pyrimidine derivatives have demonstrated excellent in vitro antitumor activity, further emphasizing the therapeutic potential of these compounds in anticancer research (Farag & Fahim, 2019).
Propiedades
IUPAC Name |
3-phenyl-5-pyridin-4-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N4/c19-18(20,21)16-10-15(13-6-8-22-9-7-13)24-17-14(11-23-25(16)17)12-4-2-1-3-5-12/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFUFOKVOXUBPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-5-(pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-2,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5554843.png)

![2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5554850.png)
![N~1~-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5554854.png)
![2-(2,5-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5554856.png)
![methyl 2-methyl-5-[(2-methyl-2-propen-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B5554857.png)


![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554887.png)
![[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one O-(3-nitrobenzyl)oxime](/img/structure/B5554897.png)
![1-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B5554901.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5554909.png)
![1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5554920.png)
![N-cycloheptyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B5554934.png)